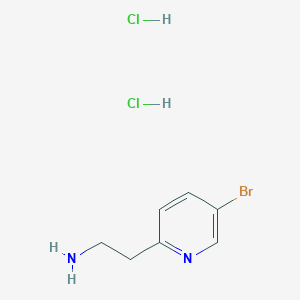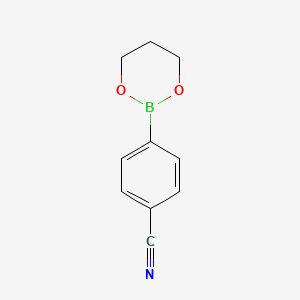
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C10H10BNO2. It is a useful research chemical often employed in the preparation of various organic compounds, particularly in the synthesis of 11β,19-(o-phenylene)androstenones, which act as dissociatively competitive progesterone antagonists .
準備方法
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) under stirring conditions for about 20 hours. The resulting solution is then filtered to remove any solid impurities . This method is commonly used in laboratory settings for small-scale production.
化学反応の分析
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form carbon-carbon bonds with halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and the development of bioactive molecules.
作用機序
The mechanism of action of 4-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its role as a boronic ester. It can form stable complexes with various molecules, facilitating reactions such as coupling and substitution. In biological systems, it acts as a competitive antagonist by binding to specific receptors, thereby inhibiting their activity .
類似化合物との比較
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile is unique due to its specific structure and reactivity. Similar compounds include:
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: Similar in structure but with different reactivity and applications.
2-Cyanophenylboronic acid: Used in similar coupling reactions but lacks the dioxaborinan ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Another boronic ester with different steric properties.
These compounds share some reactivity patterns but differ in their specific applications and the stability of the resulting products.
特性
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTWFPYKDUPZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B8145339.png)
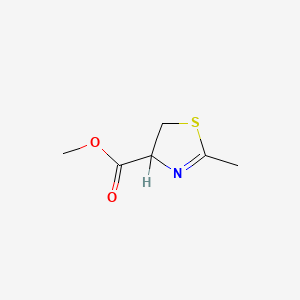
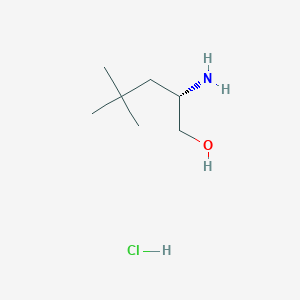
![(1S,3aR,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B8145351.png)
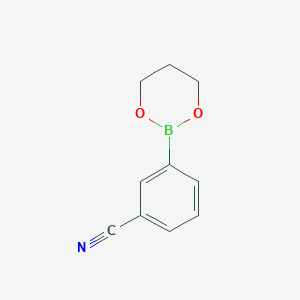
![6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8145368.png)
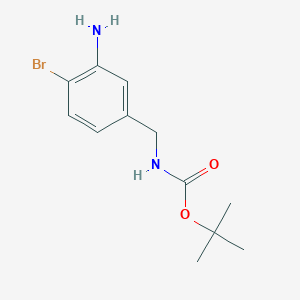
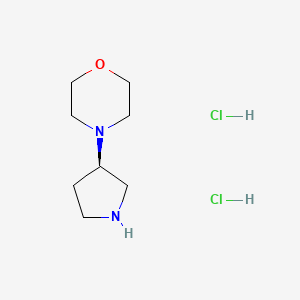
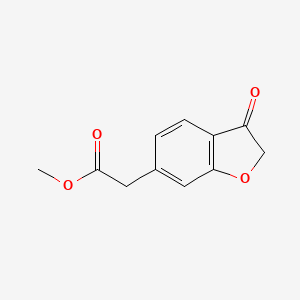
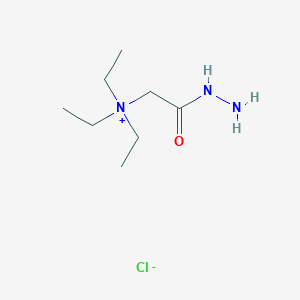
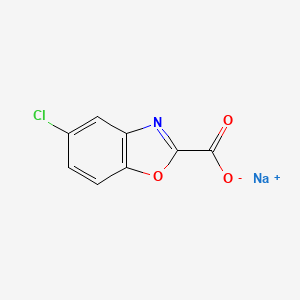
![6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B8145426.png)
